An In-Depth Technical Guide to the Chemical Properties of 1,3-Dimethylbutylamine Hydrochloride
An In-Depth Technical Guide to the Chemical Properties of 1,3-Dimethylbutylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethylbutylamine hydrochloride (DMBA-HCl), also known as 4-methyl-2-pentanamine hydrochloride, is a synthetic aliphatic amine. It has gained attention primarily as a central nervous system stimulant and has been identified as an unapproved ingredient in some dietary supplements.[1] Structurally related to methylhexanamine (DMAA), DMBA-HCl is of significant interest to researchers in the fields of pharmacology, toxicology, and analytical chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methodologies, and mechanism of action, with a focus on providing detailed experimental protocols and data for laboratory applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1,3-Dimethylbutylamine hydrochloride is presented in the table below. It is important to note that some reported values may vary between sources, and the data provided here is a consolidation of available information.
| Property | Value | Source(s) |
| Chemical Name | 4-methyl-2-pentanamine hydrochloride | [2] |
| Synonyms | 1,3-Dimethylbutylamine HCl, DMBA-HCl, AMP Citrate | [3] |
| CAS Number | 71776-70-0 | [2] |
| Molecular Formula | C₆H₁₅N · HCl | [2] |
| Molecular Weight | 137.65 g/mol | [3][4] |
| Appearance | Crystalline solid | [2] |
| Melting Point | 139.5 °C | [5] |
| Boiling Point (of free base) | 108-110 °C | [1] |
| Solubility | DMF: 20 mg/mLDMSO: 20 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 10 mg/mL | [2] |
| Purity | ≥95% (commercially available analytical standard) | [2] |
Synthesis of 1,3-Dimethylbutylamine Hydrochloride
A common method for the synthesis of 1,3-Dimethylbutylamine hydrochloride is through the Leuckart reaction, which is a type of reductive amination.[6]
Experimental Protocol: Synthesis via Leuckart Reaction
This protocol is based on a patented method for the preparation of 1,3-Dimethylbutylamine hydrochloride.[6]
Step 1: Amine Formation
-
In a reaction flask, mix methyl isobutyl ketone, formamide, and ammonium (B1175870) formate.
-
Heat the mixture to a temperature between 120-170 °C and maintain the reaction for 19-21 hours.
-
After the reaction is complete, cool the mixture to 35-45 °C.
-
Perform a water extraction to remove impurities. The organic layer containing the intermediate product is retained.
Step 2: Hydrochloride Salt Formation and Purification
-
To the intermediate product from Step 1, add concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 7-9 hours to facilitate the hydrolysis and salt formation.
-
After the reaction, cool the mixture and add water.
-
Add activated carbon to the solution and heat to 70-80 °C for 30 minutes for decolorization and further purification.
-
Filter the hot solution to remove the activated carbon.
-
The filtrate is then concentrated by evaporation.
-
The resulting solid is recrystallized from a suitable solvent, such as ethyl acetate, to yield purified 1,3-Dimethylbutylamine hydrochloride.
-
The final product can be dried under vacuum. A purity of over 99% can be achieved with this method.[6]
Synthesis workflow for 1,3-Dimethylbutylamine HCl.
Analytical Methodologies
The identification and quantification of 1,3-Dimethylbutylamine hydrochloride are crucial for quality control and research purposes. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed.[7][8][9]
Purity Determination by HPLC
The following is a general protocol for determining the purity of a 1,3-Dimethylbutylamine hydrochloride substance, based on ICH guidelines for analytical procedure validation.[10][11]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 5 mM ammonium formate, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 50 °C.
-
Detection: UV at an appropriate wavelength or Mass Spectrometry (MS).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the 1,3-Dimethylbutylamine hydrochloride reference standard in a suitable solvent (e.g., methanol).
-
Prepare the sample solution by accurately weighing and dissolving the test substance in the same solvent to a known concentration.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Procedure:
-
Inject the reference standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks, or by using an external standard method with a calibration curve.
Workflow for HPLC purity determination.
Identification by GC-MS
GC-MS is a powerful tool for the definitive identification of 1,3-Dimethylbutylamine. The following protocol outlines a general procedure.[7][9]
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for amine analysis.
-
Mass Spectrometer: Capable of electron ionization (EI).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C).
-
Carrier Gas: Helium.
-
Ionization Energy: 70 eV.
Sample Preparation:
-
Dissolve the 1,3-Dimethylbutylamine hydrochloride sample in a suitable solvent (e.g., methanol).
-
For improved chromatography, derivatization may be performed to reduce the polarity of the amine.
Procedure:
-
Inject the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram and the mass spectrum of the peak corresponding to 1,3-Dimethylbutylamine.
-
Compare the obtained mass spectrum with a reference spectrum for positive identification. The fragmentation pattern of aliphatic amines typically involves alpha-cleavage.
Mechanism of Action: Norepinephrine-Dopamine Reuptake Inhibitor
1,3-Dimethylbutylamine is believed to exert its stimulant effects by acting as a norepinephrine-dopamine reuptake inhibitor (NDRI).[3] This mechanism is similar to that of other stimulants like methylphenidate and bupropion. By blocking the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), DMBA increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, leading to enhanced noradrenergic and dopaminergic neurotransmission.
Norepinephrine and Dopamine Transporter Binding Assay
To investigate the interaction of 1,3-Dimethylbutylamine hydrochloride with the norepinephrine and dopamine transporters, a competitive radioligand binding assay can be performed. The following is a generalized protocol.
Materials:
-
Cell membranes prepared from cells expressing the human norepinephrine transporter (hNET) or human dopamine transporter (hDAT).
-
A suitable radioligand (e.g., [³H]-nisoxetine for NET or [³H]-WIN 35,428 for DAT).
-
1,3-Dimethylbutylamine hydrochloride test compound.
-
Assay buffer.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of 1,3-Dimethylbutylamine hydrochloride.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter to separate the bound and free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the concentration of 1,3-Dimethylbutylamine hydrochloride that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Mechanism of action of 1,3-Dimethylbutylamine.
Conclusion
This technical guide provides a detailed overview of the chemical properties, synthesis, analysis, and mechanism of action of 1,3-Dimethylbutylamine hydrochloride. The provided data and experimental protocols are intended to serve as a valuable resource for researchers and scientists working with this compound. As with any potent psychoactive substance, proper safety precautions should be taken when handling and studying 1,3-Dimethylbutylamine hydrochloride. Further research is needed to fully characterize its pharmacological and toxicological profile.
References
- 1. Validation of GC / GC-MS Methodologies - Research and Markets [researchandmarkets.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. moleculardevices.com [moleculardevices.com]
- 7. impactfactor.org [impactfactor.org]
- 8. gassnova.no [gassnova.no]
- 9. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. mdpi.com [mdpi.com]
